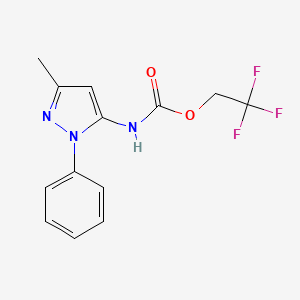
2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate is a synthetic organic compound characterized by the presence of a trifluoroethyl group, a pyrazole ring, and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives or carbamates.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and materials with specific properties such as hydrophobicity or thermal stability.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-trifluoroethyl N-(3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate
- 2,2,2-trifluoroethyl N-(3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl)carbamate
- 2-methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio)phenoxyacetic acid
Uniqueness
2,2,2-trifluoroethyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, while the pyrazole ring provides a versatile scaffold for interactions with biological targets. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1221722-11-7 |
|---|---|
Molekularformel |
C13H12F3N3O2 |
Molekulargewicht |
299.25 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl N-(5-methyl-2-phenylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C13H12F3N3O2/c1-9-7-11(17-12(20)21-8-13(14,15)16)19(18-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,20) |
InChI-Schlüssel |
VUCFIZIRJGWACS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


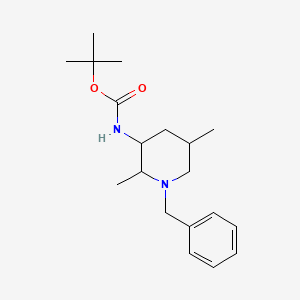
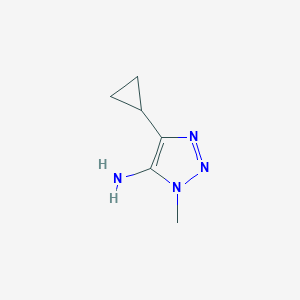

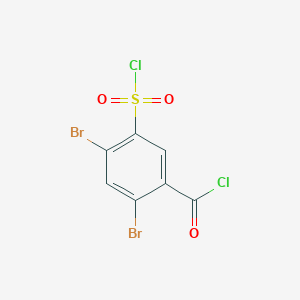
![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)
![2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B13180649.png)
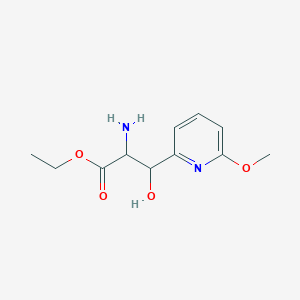



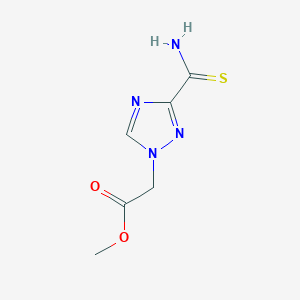
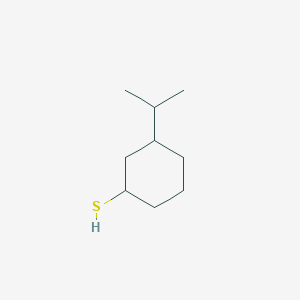

![Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13180694.png)
